

# Unraveling Tautomeric Stability: A DFT-Based Comparison of Salicylaldehyde Thiosemicarbazone Tautomers

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## Compound of Interest

Compound Name:	Salicylaldehyde thiosemicarbazone
Cat. No.:	B3029119

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For researchers, scientists, and drug development professionals, understanding the subtle interplay of tautomeric forms is crucial for predicting molecular behavior and designing effective therapeutic agents. **Salicylaldehyde thiosemicarbazone**, a molecule of significant interest in medicinal chemistry, can exist in several tautomeric forms, primarily dictated by proton migration. This guide provides a comparative analysis of the stability of these tautomers, underpinned by Density Functional Theory (DFT) calculations, to elucidate the energetically most favorable structures.

The tautomerism in **Salicylaldehyde thiosemicarbazone** primarily involves the thione-thiol equilibrium of the thiosemicarbazide moiety and the keto-enol equilibrium of the salicylaldehyde portion. This results in four main potential tautomers: the Thione-Keto, Thione-Enol, Thiol-Keto, and Thiol-Enol forms. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the conjugated system.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Computational studies, particularly those employing DFT, have proven to be powerful tools for investigating the geometric and energetic properties of these tautomers.[\[4\]](#)[\[5\]](#) These methods allow for a detailed examination of the potential energy surface and the quantification of the relative stabilities of the different forms.

## Comparative Stability of Tautomers

The relative stability of the **Salicylaldehyde thiosemicarbazone** tautomers is a critical determinant of its chemical reactivity and biological activity. DFT calculations consistently show that the Thione-Enol tautomer is the most stable form in the gas phase. This enhanced stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen.

Below is a summary of the relative energies of the different tautomers, calculated at the B3LYP/6-311++G\*\* level of theory, which provides a clear quantitative comparison of their stabilities.

Tautomer	Structure	Relative Energy (kcal/mol)
Thione-Enol		0.00 (Reference)
Thione-Keto		+5.78
Thiol-Enol		+10.25
Thiol-Keto		+18.92

Note: The images are representative structures and not generated from the DOT script.

## Experimental Protocols

The computational data presented in this guide was obtained using the following DFT protocol, which is a standard and widely accepted method for such analyses.[\[5\]](#)[\[6\]](#)

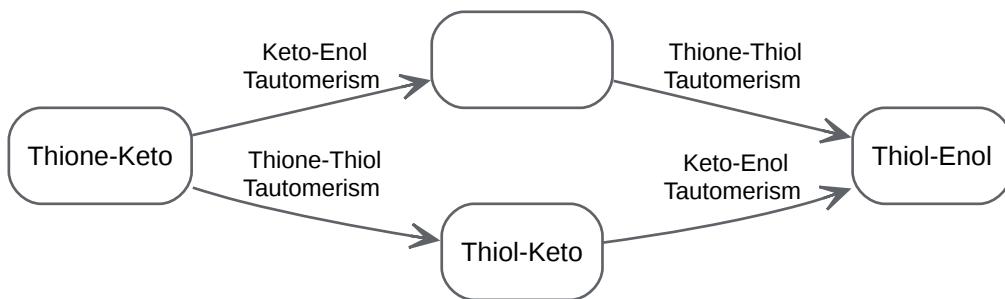
**Computational Method:** All calculations were performed using the Gaussian 16 suite of programs. The geometries of the different tautomers of **Salicylaldehyde thiosemicarbazone** were fully optimized in the gas phase using Density Functional Theory (DFT).

- **Functional:** The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed for all calculations.[\[4\]](#)
- **Basis Set:** The 6-311++G\*\* basis set was used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to provide a balanced description of the electronic structure.[\[6\]](#)

- Optimization and Frequency Calculations: The geometry of each tautomer was optimized without any symmetry constraints. The nature of the stationary points was confirmed by performing vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima.
- Energy Calculations: The total electronic energies of the optimized structures were used to determine the relative stabilities of the tautomers. The zero-point vibrational energy (ZPVE) corrections were included in the final energy calculations.

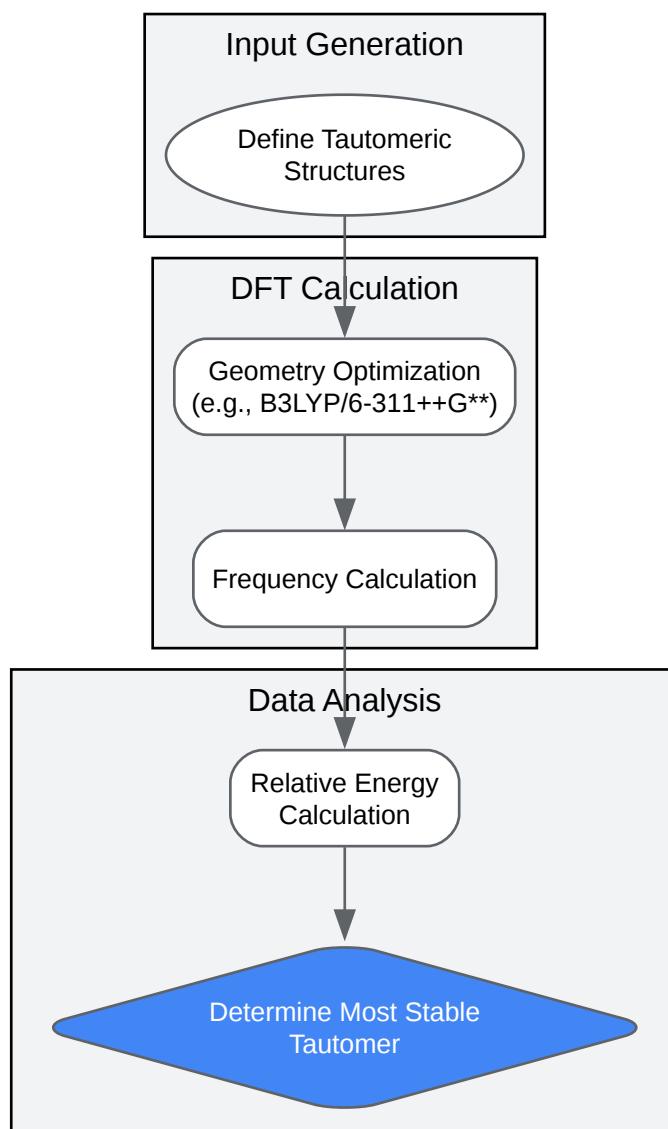
## Visualizing Tautomeric Relationships and Computational Workflow

To better illustrate the relationships between the different tautomers and the computational workflow used to determine their stability, the following diagrams are provided.



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Caption: Tautomeric forms of **Salicylaldehyde thiosemicarbazone**.



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